

In-Depth Technical Guide: 2-Cyanobutanoic Acid (CAS 51789-75-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanobutanoic acid

Cat. No.: B1347372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobutanoic acid, with the CAS number 51789-75-4, is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of two reactive centers allows for a diverse range of chemical transformations, offering pathways to more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of **2-Cyanobutanoic acid**.

Physicochemical Properties

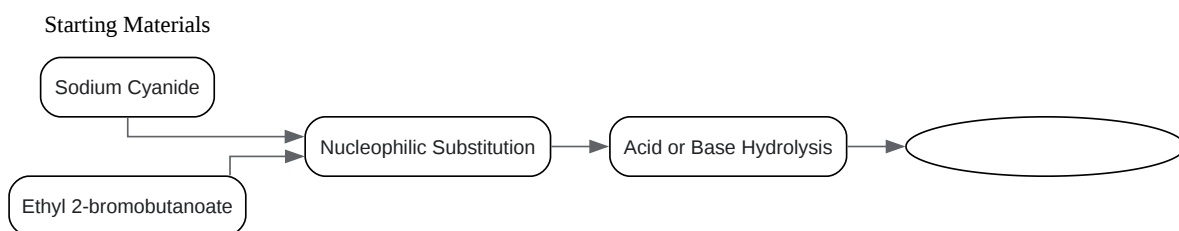
A summary of the key physicochemical properties of **2-Cyanobutanoic acid** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ NO ₂	[1]
Molecular Weight	113.11 g/mol	[1]
CAS Number	51789-75-4	[1]
Appearance	Colorless to pale yellow liquid or solid	
Boiling Point	266.4 °C at 760 mmHg	
Density	1.137 g/cm ³	
Solubility	Soluble in polar solvents such as water and alcohols.	
LogP	0.25	
pKa	2.56 (Predicted)	

Synthesis and Experimental Protocols

While specific detailed protocols for the synthesis of **2-Cyanobutanoic acid** are not widely published in readily available literature, a common synthetic approach involves the cyanation of an appropriate precursor followed by hydrolysis. A plausible synthetic route is outlined below.

General Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Cyanobutanoic acid**.

Hypothetical Experimental Protocol for Synthesis

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic chemistry principles and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

- Ethyl 2-bromobutanoate
- Sodium cyanide (NaCN)
- Ethanol (anhydrous)
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Step 1: Cyanation of Ethyl 2-bromobutanoate

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-bromobutanoate in anhydrous ethanol.
- Add a stoichiometric equivalent of sodium cyanide to the solution.
- Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the sodium bromide precipitate.
- Evaporate the ethanol under reduced pressure to obtain the crude ethyl 2-cyanobutanoate.

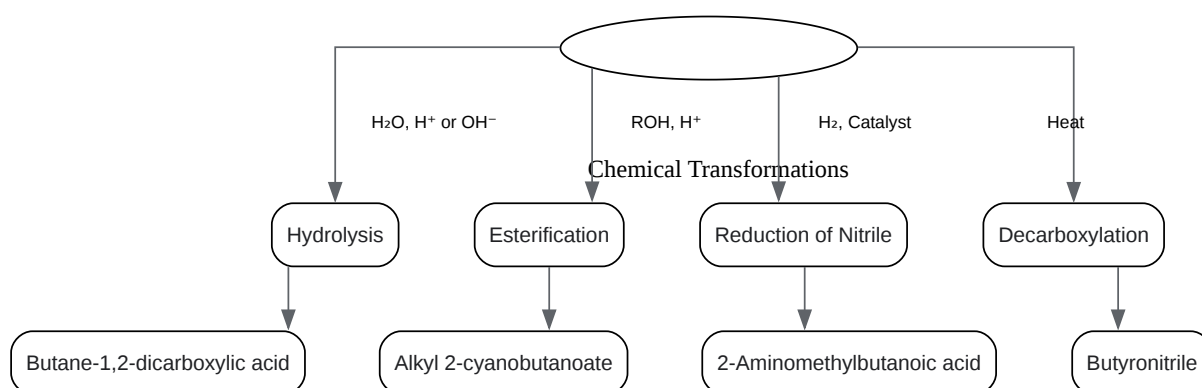
Step 2: Hydrolysis of Ethyl 2-cyanobutanoate

- To the crude ethyl 2-cyanobutanoate, add an aqueous solution of either a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).
- Heat the mixture to reflux for several hours. The nitrile and ester groups will be hydrolyzed to carboxylic acids.
- If basic hydrolysis was performed, acidify the reaction mixture with concentrated HCl until the pH is acidic.
- Cool the solution in an ice bath to precipitate the **2-Cyanobutanoic acid**.
- Isolate the product by vacuum filtration and wash with cold water.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

Reactivity and Experimental Protocols

2-Cyanobutanoic acid's reactivity is dominated by its two functional groups: the carboxylic acid and the nitrile.

Key Reactions



[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **2-Cyanobutanoic acid**.

Experimental Protocol for Esterification (Fischer Esterification)

Disclaimer: This is a generalized protocol and requires optimization.

Materials:

- **2-Cyanobutanoic acid**
- An alcohol (e.g., ethanol, methanol)
- Concentrated sulfuric acid (catalyst)
- Toluene
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine **2-Cyanobutanoic acid**, a large excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
- Purify the ester by distillation or column chromatography.

Spectroscopic Data

While a comprehensive, publicly available database of experimental spectra for **2-Cyanobutanoic acid** is limited, the expected spectral features can be predicted based on its structure.

^1H NMR:

- A triplet corresponding to the methyl protons ($-\text{CH}_3$).
- A multiplet for the methylene protons ($-\text{CH}_2-$).
- A multiplet for the methine proton ($-\text{CH}(\text{CN})-$).
- A broad singlet for the carboxylic acid proton ($-\text{COOH}$), which is exchangeable with D_2O .

^{13}C NMR:

- A signal for the methyl carbon ($-\text{CH}_3$).
- A signal for the methylene carbon ($-\text{CH}_2-$).
- A signal for the methine carbon ($-\text{CH}(\text{CN})-$).
- A signal for the nitrile carbon ($-\text{CN}$).
- A signal for the carbonyl carbon ($-\text{COOH}$).

IR Spectroscopy:

- A broad O-H stretch from the carboxylic acid, typically in the range of $3300\text{--}2500\text{ cm}^{-1}$.

- C-H stretching vibrations from the alkyl chain, typically around 2960-2850 cm^{-1} .
- A characteristic $\text{C}\equiv\text{N}$ stretch from the nitrile group, typically around 2260-2240 cm^{-1} .
- A strong $\text{C}=\text{O}$ stretch from the carboxylic acid, typically around 1710 cm^{-1} .

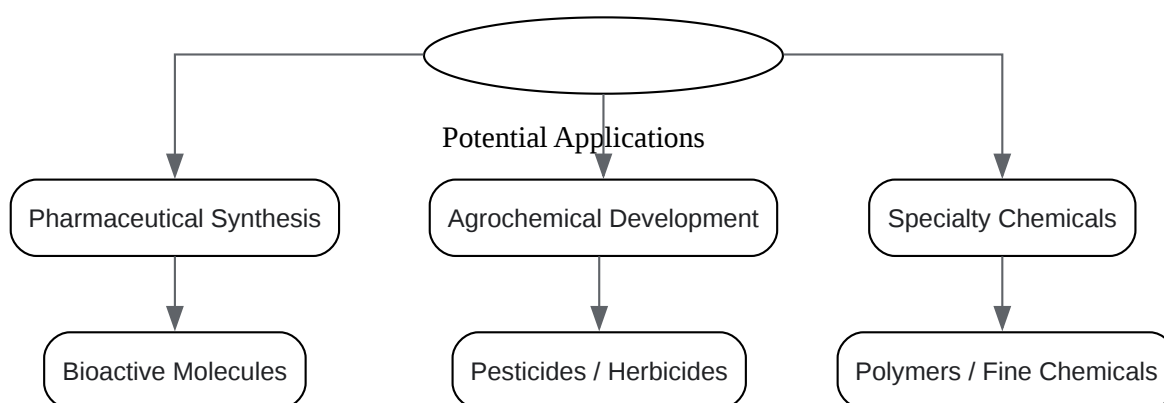
Biological Activity and Toxicology

The biological activity of **2-Cyanobutanoic acid** is not extensively studied. However, its structural similarity to certain amino acids suggests potential interactions with biological systems. It may serve as a precursor in the synthesis of novel bioactive compounds or as a tool to probe metabolic pathways.

There is currently limited publicly available toxicological data for **2-Cyanobutanoic acid**. As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Direct contact with skin and eyes should be avoided.

Applications

The primary application of **2-Cyanobutanoic acid** is in synthetic organic chemistry.



[Click to download full resolution via product page](#)

Caption: Potential applications of **2-Cyanobutanoic acid**.

Its bifunctional nature allows for the introduction of both a carboxyl group and a cyano group (or its derivatives) into a target molecule, making it a versatile synthon for creating a variety of organic compounds with potential applications in drug discovery and materials science.

Conclusion

2-Cyanobutanoic acid is a valuable chemical intermediate with significant potential in organic synthesis. While detailed experimental data in the public domain is somewhat scarce, its fundamental reactivity is well-understood based on its functional groups. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and professionals in its application. Further investigation into its biological and toxicological profiles is warranted to fully assess its potential in various fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Cyanobutanoic Acid (CAS 51789-75-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347372#2-cyanobutanoic-acid-cas-number-51789-75-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com